N-(3-iodophenyl)-3-methylbenzenesulfonamide
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Overview
Description
N-(3-iodophenyl)-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methylbenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)-3-methylbenzenesulfonamide typically involves the iodination of a precursor compound followed by sulfonamide formation. One common method is the iodination of 3-aminophenyl compounds using iodine and an oxidizing agent, followed by the reaction with 3-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The subsequent sulfonamide formation can be carried out in batch reactors with precise control over reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-iodophenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Biaryl compounds when undergoing Suzuki-Miyaura coupling.
Oxidation Products: Iodine-containing oxidized derivatives.
Reduction Products: Reduced forms of the sulfonamide or phenyl ring.
Scientific Research Applications
N-(3-iodophenyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Organic Synthesis:
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-3-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
- N-(3-iodophenyl)-3-nitrobenzenesulfonamide
- N-(3-iodophenyl)-4-methylbenzenesulfonamide
- N-(3-iodophenyl)-2-methylbenzenesulfonamide
Comparison: N-(3-iodophenyl)-3-methylbenzenesulfonamide is unique due to the presence of the methyl group on the benzenesulfonamide moiety, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in drug development and material science .
Properties
Molecular Formula |
C13H12INO2S |
---|---|
Molecular Weight |
373.21 g/mol |
IUPAC Name |
N-(3-iodophenyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12INO2S/c1-10-4-2-7-13(8-10)18(16,17)15-12-6-3-5-11(14)9-12/h2-9,15H,1H3 |
InChI Key |
OZZFOLCFPPAVDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)I |
Origin of Product |
United States |
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